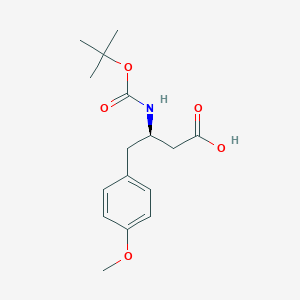

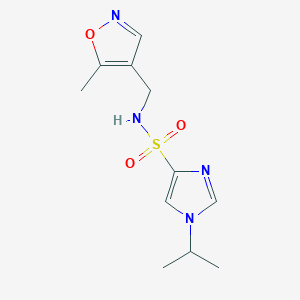

![molecular formula C10H10N2O6 B2772553 {2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid CAS No. 736972-55-7](/img/structure/B2772553.png)

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid” is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It has been used in organic synthesis .

Chemical Reactions Analysis

Amino acids, which this compound is structurally similar to, can act as both acids and bases due to their dipolar nature . They can undergo reactions characteristic of carboxylic acids and amines .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. They are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc . They have high melting points greater than 200°C due to ionic properties .科学的研究の応用

Organic Synthesis and Characterization

A study by Daragics & Fügedi (2010) introduced the (2-nitrophenyl)acetyl (NPAc) group as a novel protecting group for hydroxyl functions, highlighting its stability under common carbohydrate transformations and selective removal capabilities without affecting other protecting groups. This development offers a versatile tool for synthetic organic chemistry, particularly in the protection and deprotection strategies of functional groups in complex molecule synthesis (Daragics & Fügedi, 2010).

Corrosion Inhibition

Lagrenée et al. (2001) explored the inhibitive effect of substituted oxadiazoles, including compounds related to nitrophenyl groups, on the corrosion of mild steel in an HCl medium. Their findings suggest that derivatives like PAOX, due to their electron-sharing capability with iron atoms, can significantly suppress steel corrosion, pointing towards the potential of nitrophenyl-related compounds in corrosion inhibition applications (Lagrenée et al., 2001).

Electrochemical Sensing

Research by Shah et al. (2017) on gold-copper alloy nanoparticles (Au-Cu NPs) modified electrodes demonstrated enhanced electrochemical sensing capabilities for detecting nitro aromatic toxins. This study indicates the application potential of nitrophenyl derivatives in developing sensitive and selective sensors for environmental monitoring and safety (Shah et al., 2017).

Antioxidant and Enzyme Inhibitory Activities

Ikram et al. (2015) synthesized transition metal complexes with a novel amino acid bearing Schiff base ligand, derived from reactions involving amino acids and nitrophenyl-related compounds. These complexes exhibited significant antioxidant properties and selective inhibitory activity against xanthine oxidase, suggesting their potential in medicinal chemistry for developing therapeutic agents (Ikram et al., 2015).

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, similar compounds such as indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, 2-amino-4-nitrophenol, a compound used as an intermediate in the production of pharmaceuticals, dyes, pesticides, wood preservatives, and explosives, is reportedly formed by environmental degradation (reduction) of 2,4-dinitrophenol .

特性

IUPAC Name |

2-[2-(2-nitroanilino)-2-oxoethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c13-9(5-18-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFKBLRDDATRBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772472.png)

![2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2772483.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzenesulfonamide](/img/structure/B2772489.png)

![4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2772491.png)

![1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2772492.png)

![2-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2772493.png)